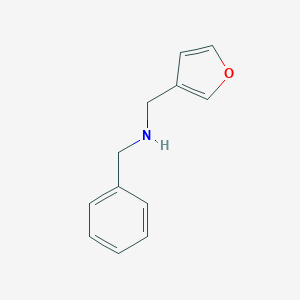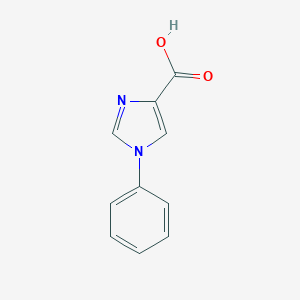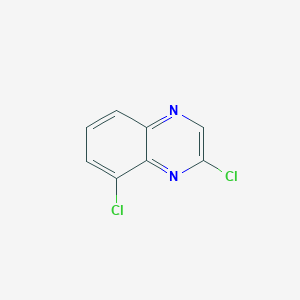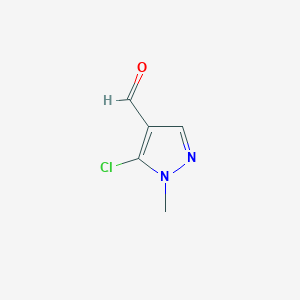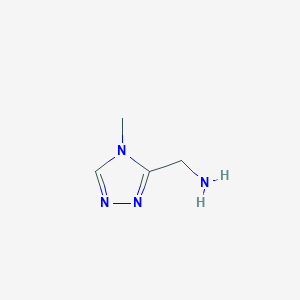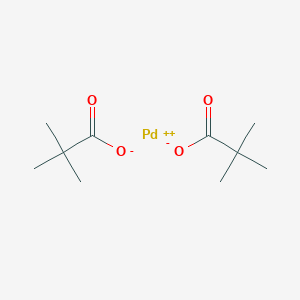
palladium(II) pivalate
Overview
Description
Palladium(II) pivalate, also known as 2,2-Dimethylpropanoic acid palladium(II) salt, is a compound with the empirical formula C10H18O4Pd . It has a molecular weight of 308.67 . It is used as a catalyst for various chemical reactions .
Chemical Reactions Analysis
Palladium(II) pivalate is used as a catalyst for various chemical reactions. These include the aerobic cyclization of acrylic acid with alkenes, benzylation of heterocycles with benzyl chlorides, intramolecular direct arylation reactions, and regioselective oxidative arene cross-coupling .
Physical And Chemical Properties Analysis
Palladium(II) pivalate is a solid compound . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis of 1,1′‐Bicarbazoles
- Scientific Field: Organic Chemistry
- Summary of Application: Palladium(II) pivalate is used as a catalyst in the synthesis of 1,1′‐Bicarbazoles through sequential Iron(III)‐ and Palladium(II)‐catalyzed oxidative coupling reactions .
- Methods of Application: The process involves the twofold palladium(II)-catalyzed oxidative cyclization of the 2,2’-bis(arylamino)-1,1’-biaryls . The reaction conditions include the use of K2CO3 (15 mol%), PivOH at 160°C, under air or argon .
Catalyst for Various Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: Palladium(II) pivalate serves as a catalyst for various reactions including aerobic cyclization of acrylic acid with alkenes, benzylation of heterocycles with benzyl chlorides, intramolecular direct arylation reactions, and regioselective oxidative arene cross-coupling .
Thin Film Deposition
- Scientific Field: Materials Science
- Summary of Application: Palladium(II) pivalate is used as a precursor material in the deposition of thin films . These thin films have applications in various industries including electronics and photonics .
LED Manufacturing
- Scientific Field: Electronics
- Summary of Application: Palladium(II) pivalate is used in the manufacturing of LEDs . It serves as a catalyst in the synthesis of materials used in LED devices .
Synthesis of 2,2’-bis(diarylamino)-1,1’-biaryls
- Scientific Field: Organic Chemistry
- Summary of Application: Palladium(II) pivalate is used as a catalyst in the synthesis of 2,2’-bis(diarylamino)-1,1’-biaryls . This is a key step in the production of 1,1’-bicarbazoles .
- Methods of Application: The process involves the twofold palladium(II)-catalyzed oxidative cyclization of the 2,2’-bis(arylamino)-1,1’-biaryls . The reaction conditions include the use of K2CO3 (15 mol%), PivOH at 160°C, under air or argon .
Precursor Material in Industrial Chemistry
properties
IUPAC Name |
2,2-dimethylpropanoate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZTSLSNQZYEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648008 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
palladium(II) pivalate | |
CAS RN |
106224-36-6 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | palladium(II) pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



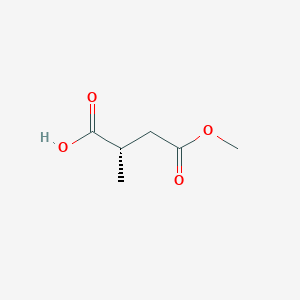
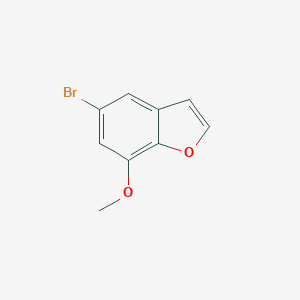

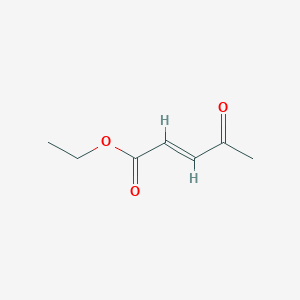
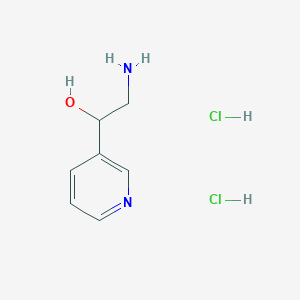
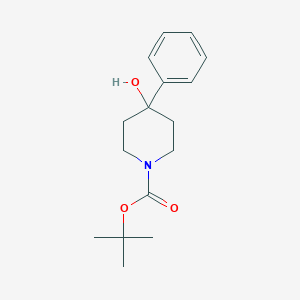
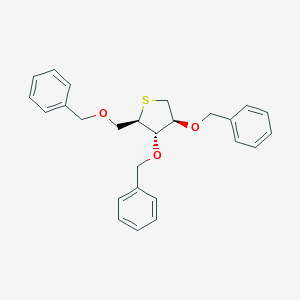
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
